![molecular formula C12H19N3O4S B7588149 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7588149.png)
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide, commonly known as HSP90 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. It is a potential therapeutic agent for the treatment of cancer due to its ability to inhibit the activity of heat shock protein 90 (HSP90), which is a molecular chaperone that plays a crucial role in the stabilization and function of various oncogenic proteins.
作用机制
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor works by binding to the ATP-binding pocket of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide, which is necessary for its chaperone activity. This binding leads to the destabilization and degradation of various oncogenic proteins that are dependent on 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide for their stability and function. This, in turn, leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor has been shown to have several biochemical and physiological effects. It has been shown to induce the expression of heat shock proteins, which are important in the maintenance of cellular homeostasis and protection against cellular stress. 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor has also been shown to induce the expression of various cytokines and chemokines, which are important in the immune response against cancer cells.
实验室实验的优点和局限性
One of the advantages of using 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor in lab experiments is its specificity towards 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide, which makes it an ideal tool for studying the role of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide in cancer development and progression. However, one of the limitations of using 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor in lab experiments is its potential toxicity towards normal cells, which may limit its use in clinical settings.
未来方向
There are several future directions for the research on 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor. One of the directions is to develop more potent and selective inhibitors of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide, which may have fewer side effects and better therapeutic efficacy. Another direction is to study the role of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor in combination with other anticancer agents, which may enhance its therapeutic efficacy and overcome drug resistance. Finally, more research is needed to understand the molecular mechanisms underlying the effects of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor, which may lead to the development of novel therapeutic strategies for cancer treatment.
合成方法
The synthesis of 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor involves a multistep process that includes the reaction of 4-bromo-N,1-dimethylpyrrole-2-carboxamide with sodium azide, followed by the reduction of the resulting azide compound with lithium aluminum hydride. The resulting compound is then treated with formaldehyde and pyrrolidine to yield the final product, 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide.
科学研究应用
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various oncogenic proteins, such as HER2, EGFR, AKT, and BCR-ABL, which are known to play a crucial role in the development and progression of cancer. 4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide inhibitor has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer growth and metastasis.
属性
IUPAC Name |
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-13-12(17)11-6-10(7-14(11)2)20(18,19)15-5-3-4-9(15)8-16/h6-7,9,16H,3-5,8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUORPEMDNAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CN1C)S(=O)(=O)N2CCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-N,1-dimethylpyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
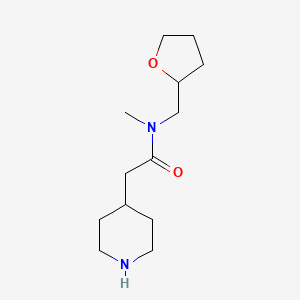
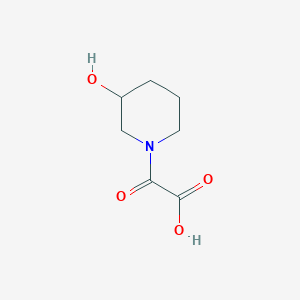
![4-[(5-Chlorothiophen-2-yl)methyl-methylamino]butanoic acid](/img/structure/B7588096.png)
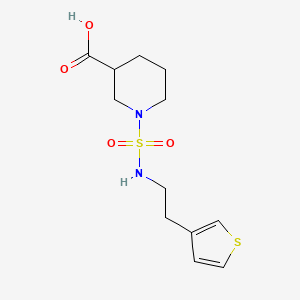
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
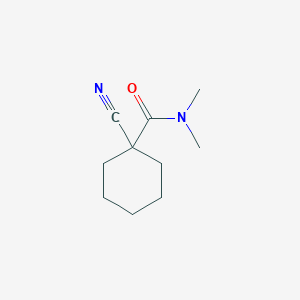
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)


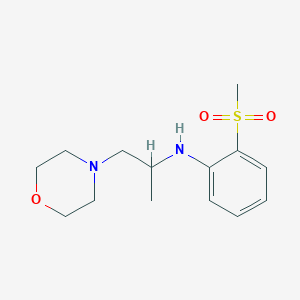
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
